molecular formula C14H16ClN3O2 B2496463 3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1226053-41-3

3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2496463
CAS RN: 1226053-41-3
M. Wt: 293.75
InChI Key: JOBCMIUTDXPYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It has been found to be useful for the stabilization of polymers against photo- and thermal-deterioration . It has also been studied as a potential antiplatelet agent .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The Strecker reaction of cyanohydrin with ammonium carbonate has been used to obtain spiroconnected N-alkoxyalkylpiperidine hydantoins . The purification of the resulting products was performed using column chromatography on alumina eluting with a mixture of benzene and ethanol at different ratios .


Molecular Structure Analysis

The molecular formula of this compound is C21H20ClN3O3 . The structure of this compound includes a spirocyclic core, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Strecker reaction and subsequent reactions to form the spirocyclic core . The yields of 3-methyl- derivatives were 1.5 higher than their 3H-analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 397.85 . The IR spectra of the synthesized compounds contain a doublet absorption band at 1700–1743 cm−1 .

Scientific Research Applications

Future Directions

The potential of this compound as an antiplatelet agent suggests that it could be further studied for its therapeutic applications . Its effectiveness in inhibiting platelet aggregation indicates that it could be developed into a novel antiplatelet agent with an alternative mechanism of action .

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-11-3-1-2-10(8-11)9-18-12(19)14(17-13(18)20)4-6-16-7-5-14/h1-3,8,16H,4-7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBCMIUTDXPYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.